molecular formula C12H13N3O4 B2373373 {5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid CAS No. 1216166-21-0

{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid

Cat. No.: B2373373
CAS No.: 1216166-21-0
M. Wt: 263.253
InChI Key: CFCNXFWKKQWITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid is a useful research compound. Its molecular formula is C12H13N3O4 and its molecular weight is 263.253. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound {5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}acetic acid are currently unknown. The compound is structurally similar to phenylboronic ester derivatives , which have been synthesized and studied for their physical and chemical properties . .

Mode of Action

The mode of action of This compoundBased on its structural similarity to phenylboronic ester derivatives , it may interact with its targets through similar mechanisms

Biochemical Pathways

The biochemical pathways affected by This compoundCompounds with similar structures, such as indole derivatives, have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe compound’s molecular weight is 1821733 , which suggests that it may have good bioavailability due to its relatively small size

Properties

IUPAC Name

2-[5-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-18-8-2-4-9(5-3-8)19-7-11-13-10(14-15-11)6-12(16)17/h2-5H,6-7H2,1H3,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCNXFWKKQWITL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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